Analytical Selectivity: Baseline Separation from Ivabradine and Other Impurities
N-Demethyl Ivabradine hydrochloride is a resolvable, achiral impurity that can be consistently separated from the active pharmaceutical ingredient (API), ivabradine, and other related substances. A validated chiral HPLC method achieves baseline separation for this compound, enabling its specific detection and quantification in drug substance and product samples [1]. This level of selectivity is not possible with an unpurified mixture or a surrogate standard.
| Evidence Dimension | Chromatographic Resolution |
|---|---|
| Target Compound Data | Baseline separation achieved (Resolution > 1.5) |
| Comparator Or Baseline | Ivabradine (S-ivabradine), R-ivabradine, and dehydro-S-ivabradine |
| Quantified Difference | All impurities eluted before the S-ivabradine peak; validated for quantification at levels as low as 0.05% in S-ivabradine samples. |
| Conditions | Lux Cellulose-2 column, mobile phase: 0.06% diethylamine in methanol/acetonitrile (98/2 v/v), flow rate 0.45 mL/min, 12 °C |
Why This Matters
This validated separation provides a direct, quantitative justification for procuring a certified standard of this specific compound over a generic mixture, which is essential for accurate impurity profiling and meeting ICH Q2(R1) validation requirements.
- [1] Szabó ZI, Szatmari MR, Fiser B, et al. Simultaneous determination of chiral and achiral impurities of ivabradine on a cellulose tris(3-chloro-4-methylphenylcarbamate) chiral column using polar organic mode. J Pharm Biomed Anal. 2020;177:112856. View Source
